Cucurbituril

Overview

Description

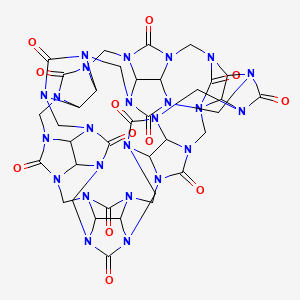

Cucurbituril is a fascinating compound in the realm of supramolecular chemistry. It is a macrocyclic molecule composed of glycoluril units linked by methylene bridges. The structure of this compound resembles a pumpkin, which is why it is named after the Cucurbitaceae family of plants. This compound is known for its ability to form stable host-guest complexes with a variety of molecules, including drug molecules, amino acids, peptides, saccharides, dyes, hydrocarbons, and even proteins .

Mechanism of Action

Target of Action

Cucurbiturils (CB[n]) are a family of molecular containers that can form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins . They are known to bind to calcium and magnesium as well as other essential alkali metal electrolytes in most tissues, especially muscles and nerves .

Mode of Action

Cucurbiturils interact with their targets through a host-guest complexation mechanism . They encapsulate therapeutic agents non-covalently and can release them by appropriate stimuli . The interaction between the host and the guest is mainly driven by ion-dipole interactions . The inner cavity of CB[n] macrocycles has an extremely low polarizability/refractive index, which is closer to the gas-phase than to that of any other known solvent .

Biochemical Pathways

The biochemical pathways affected by cucurbiturils are largely dependent on the specific guest molecules they interact with. The general mechanism involves the formation, threading, and dethreading of cb[n] complexes . The encapsulation of guest molecules can modulate their pKa values, improve their solubility in aqueous solution, and reduce the adverse effects of the drugs .

Pharmacokinetics

The pharmacokinetics of cucurbiturils are characterized by their ability to encapsulate therapeutic agents non-covalently and to release them by appropriate stimuli . This property, along with their thermal and chemical stability, formation of different nano-structured assemblies, availability of various sizes, and biocompatibility, makes them advantageous over other forms of nano-sized drug carriers .

Result of Action

The molecular and cellular effects of cucurbiturils’ action are largely dependent on the specific guest molecules they interact with. The general effect involves the modulation of the guest molecules’ properties, such as their pka values, solubility, and stability .

Action Environment

The action of cucurbiturils is influenced by environmental factors. For instance, water molecules affect the ion-dipole interactions between the host and the guest . Moreover, the environment’s pH can influence the binding affinities of guest molecules . Cucurbiturils can deliver cost-effective alternatives to address environmental chemistry issues, as well as specific routine analysis procedures .

Biochemical Analysis

Biochemical Properties

Cucurbituril plays a crucial role in biochemical reactions by forming inclusion complexes with a wide range of biomolecules, including enzymes, proteins, and other biomolecules. For instance, this compound can interact with aromatic amino acids, such as phenylalanine, by hosting their hydrophobic side chains within its cavity and stabilizing adjacent cations within its portal . This interaction can significantly reduce the nucleophilicity of the amine, rendering it unreactive at neutral pH. Additionally, this compound has been shown to protect peptides from protease-catalyzed hydrolytic degradation, thereby modulating biological functions .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to have low cytotoxicity and good biocompatibility with different cell lines, including human umbilical vein endothelial cells and human liver cancer HepG2 cells . This compound can enhance the stability and delivery of therapeutic agents within cells, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used to encapsulate and deliver drugs to target cells, protecting the drugs from degradation and enhancing their therapeutic efficacy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The hydrophobic cavity of this compound enables it to encapsulate nonpolar molecules, while the negatively charged carbonyl portals have a high affinity for cationic groups through cation-dipole interactions . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular functions. For instance, this compound can form stable complexes with drug molecules, amino acids, and peptides, thereby influencing their biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its thermal and chemical stability, which allows it to maintain its structure and function over extended periods . Long-term studies have shown that this compound can undergo degradation under certain conditions, which may affect its ability to interact with biomolecules and influence cellular functions . These temporal effects are important considerations in the design and application of this compound-based systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has low systemic toxicity and does not affect developmental biology at moderate doses . At high doses, this compound can exhibit specific organ toxicity, such as cytotoxic effects on spleen cells . The safe dose of this compound in animals is dependent on the size and type of the this compound and its method of administration. For example, the lowest maximum tolerated dose for this compound is 250 mg/kg when administered by injection .

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. The hydrophobic cavity of this compound allows it to encapsulate and stabilize nonpolar molecules, while the carbonyl portals interact with cationic groups . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic processes. This compound has been shown to form stable complexes with drug molecules, amino acids, and peptides, which can modulate their metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The unique structure of this compound allows it to encapsulate therapeutic agents and facilitate their delivery to target cells . This compound can be internalized by macrophages, indicating its potential for intracellular drug delivery . The distribution of this compound within cells and tissues is influenced by its ability to form stable host-guest complexes and its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it can exert its effects on cellular functions . The ability of this compound to form stable complexes with biomolecules allows it to influence various subcellular processes, including enzyme activity, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cucurbituril is synthesized through the condensation of glycoluril with formaldehyde. The reaction typically occurs at elevated temperatures, around 110°C, to form the hexamer this compound. By adjusting the reaction temperature to between 75°C and 90°C, other sizes of cucurbiturils, such as those with five, seven, eight, and ten glycoluril units, can be obtained. The isolation of these different sizes requires fractional crystallization and dissolution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure the desired size of this compound is produced. The use of advanced crystallization techniques allows for the efficient separation and purification of the different this compound sizes .

Chemical Reactions Analysis

Types of Reactions: Cucurbituril primarily undergoes host-guest complexation reactions. These reactions involve the encapsulation of guest molecules within the hydrophobic cavity of this compound. The binding mode is typically driven by hydrophobic interactions and, in the case of cationic guests, cation-dipole interactions .

Common Reagents and Conditions: The formation of host-guest complexes with this compound can occur under a variety of conditions, including aqueous and organic solvents. Common reagents include the guest molecules themselves, which can range from small organic compounds to large biomolecules .

Major Products: The major products of this compound reactions are the host-guest complexes. These complexes are characterized by their high stability and specificity, making them useful in a variety of applications .

Scientific Research Applications

Cucurbituril has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a molecular container to study host-guest interactions. It is also employed in catalysis, where it can enhance the rate and selectivity of chemical reactions .

Biology: In biological research, this compound is used to encapsulate and protect biomolecules, such as proteins and peptides, from degradation. This property makes it valuable in drug delivery systems .

Medicine: this compound’s ability to form stable complexes with drug molecules has led to its use in drug formulation and controlled release. It can improve the solubility and bioavailability of poorly soluble drugs .

Industry: In industrial applications, this compound is used in the development of sensors and separation technologies. Its high binding affinity and selectivity make it suitable for detecting and removing specific molecules from complex mixtures .

Comparison with Similar Compounds

Cucurbituril is often compared to other macrocyclic compounds, such as cyclodextrins, calixarenes, and pillararenes.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that also form host-guest complexes. they differ from this compound in their chemical composition and binding properties. Cyclodextrins are more hydrophilic and have a different cavity size and shape .

Calixarenes: Calixarenes are another class of macrocyclic compounds that can form host-guest complexes. They have a more rigid structure compared to this compound and are often used in applications requiring strong and selective binding .

Pillararenes: Pillararenes are similar to this compound in their ability to form host-guest complexes. they have a different structural arrangement, with a more open and flexible cavity .

Uniqueness of this compound: What sets this compound apart is its exceptional binding affinity and stability. The unique structure of this compound allows it to encapsulate a wide range of guest molecules with high specificity, making it a versatile tool in various scientific and industrial applications .

Biological Activity

Cucurbiturils (CB[n]) are a class of macrocyclic compounds characterized by their unique barrel-shaped structure, which allows them to form host-guest complexes with a variety of small molecules, ions, and biomolecules. Their ability to encapsulate guest molecules has led to significant interest in their potential applications in medicinal chemistry, drug delivery, and biological systems.

General Properties

Cucurbiturils are known for their low cytotoxicity , excellent water solubility, and ability to interact with cationic species. These properties make them suitable candidates for various biomedical applications, including drug formulation and delivery systems.

Immunosafety and Cytotoxicity

Recent studies have demonstrated that cucurbiturils exhibit no significant immunotoxicity in vivo. For instance, a study showed that while cucurbiturils did not affect the overall composition of peripheral blood lymphocytes, they caused a decrease in natural killer (NK) cells in treated groups compared to controls. This suggests a nuanced effect on immune cell populations rather than outright toxicity .

In terms of cytotoxicity, cucurbiturils have been shown to be biocompatible even at high concentrations (up to 1 mM), indicating they do not adversely affect the viability of peripheral blood mononuclear cells (PBMCs) .

Apoptosis Induction

Cucurbiturils can influence apoptosis in various cell types. For example, they were found to induce early apoptosis in T helper cells without significantly affecting late apoptosis stages. This differential impact on apoptosis suggests that cucurbiturils may modulate immune responses through selective effects on lymphocyte populations .

Host-Guest Complexation and Enhanced Biological Activity

The formation of host-guest complexes between cucurbiturils and bioactive compounds can enhance the biological activity of the latter. For instance, cucurbituril complexes with thymoquinone (TQ) demonstrated improved solubility and biological activity compared to TQ alone, highlighting the potential for cucurbiturils as drug carriers .

Antiviral Properties

Recent research has identified broad-spectrum antiviral properties of certain cucurbit[n]uril homologues against viruses such as RSV and SARS-CoV-2. The mechanism appears to involve interference with viral entry or replication processes, showcasing the potential of cucurbiturils in antiviral therapeutic strategies .

Drug Delivery Applications

Cucurbit[n]urils have been extensively studied for their role in drug delivery systems. They can encapsulate various therapeutic agents, enhancing their solubility and stability. For example, studies have demonstrated that cucurbit uril significantly enhances the solubility and efficacy of camptothecin, a potent anticancer drug .

Summary of Biological Activities of Cucurbiturils

Properties

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N24O12/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63/h13-24H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBXTPRURXJCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317823 | |

| Record name | Cucurbituril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

996.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80262-44-8 | |

| Record name | Cucurbituril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80262-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbit(6)uril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080262448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbituril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H,14H,17H-2,16:3,15-Dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,15,16,17a,18a,19a,20a,21a,22a,23a,24a,25a,26a-tetracosaazabis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.